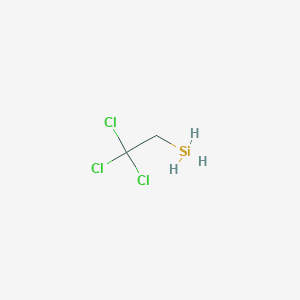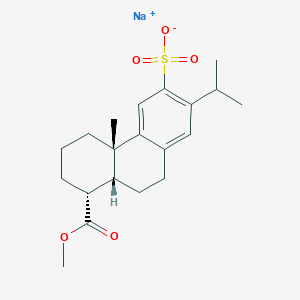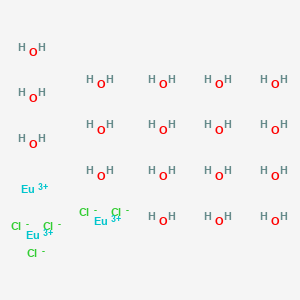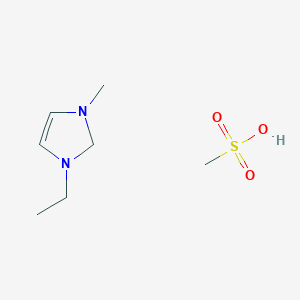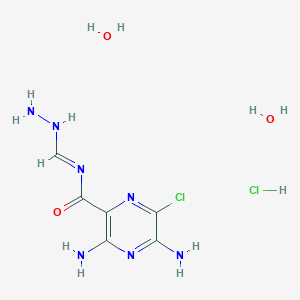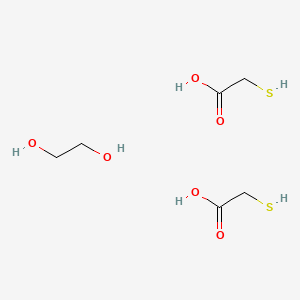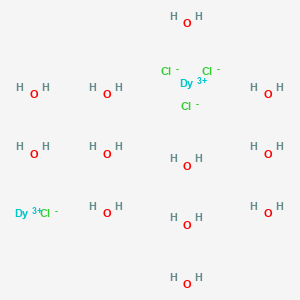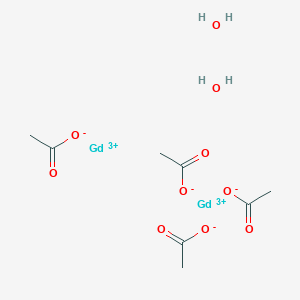
Gadolinium(III) acetate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium(III) acetate hexahydrate is a coordination compound of gadolinium, a rare earth element, with tetraacetate and water molecules. This compound is known for its unique magnetic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadolinium(III) acetate hexahydrate can be synthesized by reacting gadolinium oxide (Gd2O3) with acetic acid (CH3COOH) in the presence of water. The reaction typically involves dissolving gadolinium oxide in acetic acid and then crystallizing the product from the aqueous solution. The reaction can be represented as follows :
Gd2O3+6CH3COOH+5H2O→[(Gd(CH3COO)3(H2O)2)2]⋅4H2O
Industrial Production Methods
Industrial production of gadolinium(3+);tetraacetate;dihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product. The use of high-purity reagents and controlled crystallization techniques are essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
Gadolinium(III) acetate hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Gadolinium in this compound can participate in redox reactions, although it is more commonly involved in coordination chemistry.
Substitution Reactions: The acetate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with gadolinium(3+);tetraacetate;dihydrate include:
Acetylacetone: Used in the formation of gadolinium acetylacetonate complexes.
Triethylamine: Acts as a base in certain reactions involving gadolinium complexes.
Major Products
The major products formed from reactions involving gadolinium(3+);tetraacetate;dihydrate depend on the specific reagents and conditions used. For example, reacting with acetylacetone in the presence of triethylamine can yield gadolinium acetylacetonate complexes .
Scientific Research Applications
Gadolinium(III) acetate hexahydrate has a wide range of scientific research applications, including:
Biology: Employed in the study of biological systems due to its magnetic properties.
Medicine: Utilized in the development of contrast agents for magnetic resonance imaging (MRI).
Industry: Applied in the production of optical glasses, structural ceramics, and electrical components.
Mechanism of Action
The mechanism of action of gadolinium(3+);tetraacetate;dihydrate is primarily related to its magnetic properties. Gadolinium ions (Gd3+) have unpaired electrons that contribute to their paramagnetic behavior, making them useful in MRI contrast agents. The compound interacts with water molecules in the body, enhancing the contrast in MRI images by shortening the relaxation time of nearby water protons .
Comparison with Similar Compounds
Similar Compounds
Gadolinium(III) acetate: Similar in composition but lacks the tetraacetate and dihydrate components.
Gadolinium(III) acetylacetonate: Another gadolinium complex with different ligands.
Gadolinium(III) chloride: A simpler gadolinium salt used in various applications.
Uniqueness
Gadolinium(III) acetate hexahydrate is unique due to its specific coordination environment and the presence of both acetate and water ligands. This unique structure imparts distinct magnetic properties and makes it particularly useful in applications requiring high magnetic susceptibility and stability.
Properties
IUPAC Name |
gadolinium(3+);tetraacetate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.2Gd.2H2O/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);;;2*1H2/q;;;;2*+3;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKMTELMRDSTEC-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[Gd+3].[Gd+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Gd2O10+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

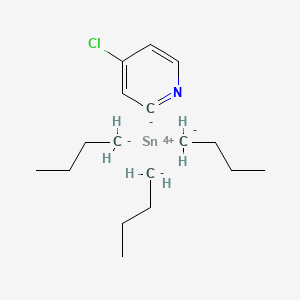
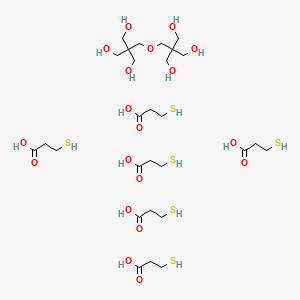
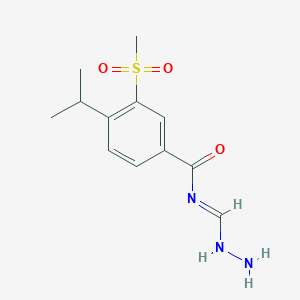
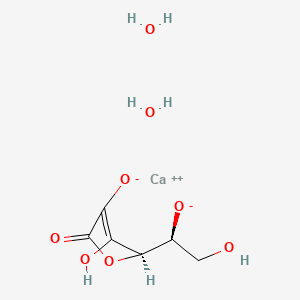
![Bis[[ethenyl(dimethyl)silyl]oxy]-(2-methylprop-1-enylsilyloxy)-phenylsilane](/img/structure/B8065618.png)
